2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane

Monomer Processability Melt Imidization Thermoplastic Polyimide Synthesis

Researchers synthesizing thermoplastic polyetherimides require a bisphthalimide precursor ensuring both high Tg and melt processability-generic alternatives cause inconsistent polymer performance. BPA-BI is the established BPADA precursor: • Isopropylidene kink preserves melt processability (CoPEI Tg 222-256°C) unattainable with rigid-aromatic bisphthalimides • N-methyl substituent enables controlled imide-anhydride exchange without polymer degradation • ≥98% purity ensures batch-to-batch molecular weight reproducibility demanded by aerospace and medical device specifications.

Molecular Formula C33H26N2O6
Molecular Weight 546.6 g/mol
CAS No. 54395-52-7
Cat. No. B1581140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane
CAS54395-52-7
Molecular FormulaC33H26N2O6
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C
InChIInChI=1S/C33H26N2O6/c1-33(2,19-5-9-21(10-6-19)40-23-13-15-25-27(17-23)31(38)34(3)29(25)36)20-7-11-22(12-8-20)41-24-14-16-26-28(18-24)32(39)35(4)30(26)37/h5-18H,1-4H3
InChIKeyQXYUOZCGMWHVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane (CAS 54395-52-7): Sourcing Guide for High-Purity Bisphthalimide Monomer


2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane (CAS 54395-52-7), also known as 4,4′-Bisphenol A bis-(N-methylphthalimide) or BPA-BI, is a heterocyclic bisphthalimide monomer with the molecular formula C33H26N2O6 and a molecular weight of 546.57 g/mol . This compound serves as the critical intermediate in the industrial-scale synthesis of 4,4′-bisphenol-A-bis(phthalic anhydride) (BPADA), the key dianhydride monomer for high-performance polyetherimides (PEIs) and polyimides . Its unique structural features—a central isopropylidene linkage flanked by two N-methylphthalimide-oxy-phenyl groups—confer a combination of moderate melting point, solubility in polar aprotic solvents, and latent reactivity that distinguishes it from other bisphthalimide monomers used in high-temperature polymer synthesis.

1
Monomer Workflow Supports polyetherimide synthesis via bisphthalimide–dianhydride route
2
Processing Context Moderate melting point enables solvent-free melt imidization
3
Purity Requirement Research-grade purity supports consistent polyimide resin quality

Why Generic Bisphthalimide Substitution Risks Polymer Performance for 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane


Substituting 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane with other in-class bisphthalimides (e.g., 1,4-phenylene-, 4,4′-biphenylene-, or sulfonyl-bridged variants) introduces quantifiable risks to downstream polymer properties. The isopropylidene kink in BPA-BI reduces chain packing, lowers melt viscosity in resulting polyetherimides, and enhances solubility—effects not replicated by rigid-aromatic bisphthalimides . Furthermore, the N-methyl substituent on the phthalimide ring is essential for maintaining solubility during the commercial imide–anhydride exchange reaction that yields BPADA; non-methylated analogs require harsher hydrolysis conditions that degrade polymer molecular weight . The purity of the bisphthalimide precursor directly dictates the thermal and mechanical performance of the final polyimide resin—a dependence documented in foundational patents . Simply sourcing any 'bisphthalimide' without controlling for these structural and purity factors will result in inconsistent polymer Tg, higher melt viscosity, and reduced batch-to-batch reproducibility.

Target Monomer
Isopropylidene kink reduces melt viscosity
N-methyl substituent maintains latent reactivity
Enables solvent-free melt processing
Generic Bisphthalimide Risk
Rigid-aromatic bridges may increase melt viscosity
Non-methylated analogs may require harsher conditions
Lower purity may compromise polymer molecular weight

Quantitative Evidence Guide: 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane (BPA-BI) vs. Structural Analogs


Melting Point Enables Solvent-Free Melt Processing: BPA-BI (146–148 °C) vs. BPADA Dimer and Rigid Bisphthalimides

2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane melts sharply at 146–148 °C , which is approximately 150–200 °C lower than the melting point of the corresponding dianhydride BPADA (>300 °C) and substantially lower than rigid bisphthalimides such as 1,4-phenylene-bis(N-methylphthalimide) (estimated >280 °C based on structural analogs). This melting point window permits solvent-free melt imidization and direct melt polymerization of bisphthalimide-diamine mixtures, a processing route unavailable to higher-melting bisphthalimide alternatives.

Melting Point
Head-to-head
146–148 °C
≥150 °C lower vs. BPADA
Enables solvent-free melt processing
Capillary method; reported vendor data
Monomer Processability Melt Imidization Thermoplastic Polyimide Synthesis

Thermal Stability of Derived Polyetherimides: BPADA-Based CoPEIs Achieve Tg 222–256 °C and Td5% 486–505 °C

Copolyetherimides (CoPEIs) prepared from BPADA—the dianhydride derived directly from BPA-BI—exhibit glass transition temperatures (Tg) of 222–256 °C and 5% weight loss temperatures (Td5%) of 486–505 °C in argon . For comparison, polyetherimides synthesized from sulfonyl-bridged dianhydrides (e.g., bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfone dianhydride) typically yield Tgs in the 200–230 °C range but with lower thermal-oxidative stability (Td5% ~450 °C) due to weaker S–C bonds . The isopropylidene bridge in BPA-BI-derived polyimides provides an optimal balance of chain flexibility (for processability) and thermal robustness.

Thermal Stability
Cross-study comparable
Tg 222–256 °C · Td5% 486–505 °C
Tg advantage up to +26 °C vs. sulfonyl-PEI
Quantifiable thermal safety margin for high-Tg applications
CoPEIs with 4,4′-ODA/m-PDA; DSC and TGA in argon
Glass Transition Temperature Thermal Decomposition High-Performance Polymer Procurement

Purity Threshold Dictates Polymer Quality: ≥97% Purity for BPA-BI vs. ≥90% Industrial Grade

Commercial suppliers offer BPA-BI at purities ranging from 90% (Sigma Aldrich industrial grade, ) to ≥97% (CymitQuimica research grade, ) and 98% (ChemicalBook specifications, ). The foundational patent (US4048190A) explicitly states that the purity of BPA-BI 'has an important influence on the quality and properties of the heat-resistant polyimide resins' . Impurities such as residual 4-nitro-N-methylphthalimide or mono-substituted byproducts act as chain terminators during polycondensation, reducing molecular weight and compromising mechanical properties. The 7–8% purity differential between research-grade (≥97%) and industrial-grade (90%) material represents a quantifiable procurement decision point.

Purity Threshold
Head-to-head
Research grade ≥97%
7–8% purity gap vs. 90% industrial grade
Purity directly linked to polymer quality in foundational patent
Vendor datasheets; no unified analytical method
Monomer Purity Polyimide Resin Quality Batch-to-Batch Reproducibility

Isopropylidene Kink Reduces Melt Viscosity in PEI Processing: CoPEIs from Mixed-BPADA Show Lower Viscosity than Isomeric BPADA-Based PEIs

Copolyetherimides (CoPEIs) synthesized from mixed BPADA isomers (the dianhydride form of BPA-BI) displayed significantly lower melt viscosities compared to PEIs derived from single-isomer BPADA . Specifically, the CoPEI-3b variant (Mixed-BPADA 3 + m-PDA) exhibited the lowest melt viscosity among all copolymers tested, indicating that the isopropylidene kink derived from the BPA core—preserved through the BPA-BI intermediate—is critical for melt processability. In contrast, PEIs based on rigid dianhydrides such as PMDA (pyromellitic dianhydride) or BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride) require solution processing or extremely high melt temperatures (>350 °C) that approach degradation thresholds.

Melt Viscosity
Class-level
Lowest melt viscosity in CoPEI series
CoPEI-3b variant reported
Supports injection molding and extrusion processability
Rheological data in original article; qualitative comparison
Melt Processability Rheology Thermoplastic Polyimide

Application Scenarios for 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane Based on Quantitative Evidence


High-Tg Thermoplastic Polyetherimide (PEI) Synthesis Requiring Melt Processability

For research groups and industrial manufacturers synthesizing thermoplastic polyetherimides via the bisphthalimide–dianhydride–diamine route, BPA-BI is the preferred precursor when both high Tg (≥220 °C) and melt processability are required. The isopropylidene kink preserved through the BPA-BI → BPADA conversion yields CoPEIs with Tg 222–256 °C and Td5% 486–505 °C while maintaining sufficiently low melt viscosity for injection molding . Alternative rigid dianhydrides (PMDA, BPDA) produce higher Tg but sacrifice melt processability entirely, limiting fabrication to solution casting.

Colorless or Low-Color Polyimide Films for Optoelectronic Substrates

BPA-BI-derived BPADA has been shown to produce colorless poly(ether-imide) films when polymerized with fluorinated aromatic diamines . The absence of strongly electron-withdrawing sulfone or ketone bridges in the BPA backbone minimizes charge-transfer complex formation, yielding films with high optical transparency—a critical requirement for flexible display substrates and 5G communication materials. Procurement of high-purity BPA-BI (≥97%) is essential to prevent colored impurities that compromise film clarity.

Purity-Critical Polyimide Synthesis Where Batch-to-Batch Reproducibility Is Mandated

In regulated or certification-required applications (aerospace composites, medical device coatings), the documented purity differential between industrial-grade (90%) and research-grade (≥97%) BPA-BI translates directly to polymer molecular weight reproducibility. The foundational patent explicitly links BPA-BI purity to polyimide resin quality . Procurement specifications should mandate a minimum 97% purity with certificate of analysis to ensure that chain-terminating impurities do not compromise the target Mw and mechanical properties.

Solvent-Free Melt Imidization Processes for Reduced VOC Emissions

The moderate melting point of BPA-BI (146–148 °C) enables direct melt imidization with diamines without the use of high-boiling polar aprotic solvents such as NMP or DMAc . This processing route is unavailable to bisphthalimides melting above 250 °C and aligns with green chemistry initiatives aimed at reducing solvent waste and VOC emissions in polymer manufacturing. The combination of low melting point and latent reactivity (controlled by the N-methyl substituent) makes BPA-BI uniquely suited for solvent-free polyimide production.

Application
Selection Property
Validation Focus
High-Tg PEI Synthesis
Melt processability via isopropylidene kink
DSC for Tg >220 °C; TGA in argon for Td5% >485 °C
Colorless Polyimide Films
Low color precursor with minimized CT complex
UV-vis transparency; ≥97% purity to limit colored impurities
Reproducible Polyimide Quality
Batch-to-batch consistency via purity control
COA with ≥97% purity; GPC for Mw reproducibility
Solvent-Free Melt Imidization
Melting point 146–148 °C
Rheology under melt conditions; VOC reduction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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